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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-thiazinane

Cat. No.: B15266077

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
saturated heterocyclic compound 2,2-Dimethyl-1,3-thiazinane. Due to the limited availability of
published experimental spectra for this specific molecule, this document presents predicted
data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,
infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data from
analogous thiazinane derivatives. This guide is intended to serve as a reference for
researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2,2-Dimethyl-
1,3-thiazinane. These predictions are derived from the analysis of its chemical structure and
comparison with data reported for similar 1,3-thiazinane systems.

Table 1: Predicted *"H NMR Spectroscopic Data
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e Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-4 (ax, eq) 28-3.2 Multiplet
H-5 (ax, eq) 1.7-21 Multiplet
H-6 (ax, eq) 26-3.0 Multiplet
2 x CH3 1.3-1.6 Singlet
N-H 15-25 Broad Singlet
. i 13
Carbon Atom Predicted Chemical Shift (3, ppm)
C-2 55-65
C-14 40 - 50
C-5 25-35
C-6 45 - 55
2xCHs 20-30

Predicted Absorption

Functional Group - ( 1 Intensity
ange (cm~

N-H Stretch 3300 - 3500 Medium
C-H Stretch (sp?3) 2850 - 3000 Strong
C-N Stretch 1000 - 1250 Medium
C-S Stretch 600 - 800 Weak

Table 4: Predicted Mass Spectrometry (MS) Data
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Fragment Predicted m/z Comments
[M]*+ 131 Molecular lon
[M - CHs]* 116 Loss of a methyl group

Fragmentation of the
[M - CsH7]* 88 _
dimethylpropyl group

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. These are standard procedures and may require optimization based on the
specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher.

o Sample Preparation: Approximately 5-10 mg of 2,2-Dimethyl-1,3-thiazinane is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).

¢ Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (6 = 0.00 ppm). In modern instruments, the residual solvent peak
can also be used for calibration.

o Data Acquisition for tH NMR: A standard single-pulse experiment is used. Key parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve an adequate signal-to-noise ratio.

o Data Acquisition for 13C NMR: A proton-decoupled pulse sequence is typically employed to
simplify the spectrum to singlets for each unique carbon atom. A sufficient number of scans
and a relaxation delay of 2-5 seconds are generally required due to the lower natural
abundance and sensitivity of the 13C nucleus. DEPT (Distortionless Enhancement by
Polarization Transfer) experiments can be performed to differentiate between CH, CHz, and
CHs groups.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra are recorded on an FT-IR spectrometer.

o Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Sample Preparation (Solid): If the compound is a solid, a KBr pellet is prepared by grinding a
small amount of the sample with dry KBr powder and pressing the mixture into a translucent
disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

o Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is
recorded. The sample is then placed in the instrument's beam path, and the sample
spectrum is acquired. The instrument software automatically subtracts the background to
produce the final spectrum, typically plotted as transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron lonization (El) is a
common method for relatively volatile, low molecular weight compounds.

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high
vacuum environment.

e lonization: In EI-MS, the vaporized molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or other detector records the abundance of each ion,
generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-1,3-thiazinane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526607 7#spectroscopic-data-of-2-2-dimethyl-1-3-
thiazinane-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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